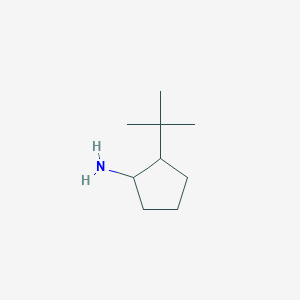

2-Tert-butylcyclopentan-1-amine

Description

Significance of Amines in Organic Synthesis and Medicinal Chemistry Building Blocks

Amines are a fundamental class of organic compounds that are indispensable in both biological and chemical fields. purkh.com Their basic structure consists of a nitrogen atom bonded to hydrogen atoms and/or organic groups. purkh.com Due to a lone pair of electrons on the nitrogen atom, amines act as bases and nucleophiles, a property that makes them highly reactive and useful in a multitude of chemical reactions. numberanalytics.comnih.gov

In organic synthesis, amines are crucial intermediates for creating a vast array of chemicals. purkh.com They participate in reactions such as nucleophilic substitution and addition, which are fundamental for constructing complex molecules. numberanalytics.comamerigoscientific.com Their versatility makes them essential building blocks for pharmaceuticals, agrochemicals, and materials science. ijrpr.com

The importance of amines is particularly pronounced in medicinal chemistry. ijrpr.com They are key components in a wide range of therapeutic agents, including antibiotics, antidepressants, and anti-inflammatory drugs. numberanalytics.comamerigoscientific.com The ability of the amine functional group to form hydrogen bonds and interact with biological targets like enzymes and receptors is a key factor in the medicinal properties of many drugs. ijrpr.com In fact, many drugs for treating neurological disorders target neurotransmitters that are themselves amines. purkh.com

Unique Conformational and Stereochemical Aspects of Five-Membered Carbocyclic Systems

Five-membered carbocyclic systems, such as cyclopentane (B165970), possess distinct conformational and stereochemical characteristics that influence their reactivity and biological activity. Unlike the planar representation often seen in textbooks, cyclopentane is not flat. lumenlearning.com A planar conformation would lead to significant torsional strain due to the eclipsing of all carbon-carbon bonds. masterorganicchemistry.com To alleviate this strain, cyclopentane adopts puckered conformations. lumenlearning.com

The two most recognized conformations of cyclopentane are the "envelope" and the "half-chair". masterorganicchemistry.com In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane, resembling an envelope with an open flap. lumenlearning.com The half-chair conformation has three atoms in a plane, with one above and one below. These conformations are in a constant state of flux through a process called pseudorotation, where the "puckered" atom rapidly moves around the ring. lumenlearning.comworldscientific.com

The introduction of substituents on the cyclopentane ring can influence the preferred conformation and introduce stereochemical complexity. The spatial arrangement of these substituents can lead to different stereoisomers, such as cis and trans isomers, which can have vastly different physical, chemical, and biological properties. uou.ac.innih.gov The study of the stereochemistry of substituted cyclopentanes is crucial for understanding their interactions in biological systems and for the design of stereospecific syntheses. nih.gov

Overview of Synthetic Challenges and Opportunities for Substituted Cyclopentylamines

The synthesis of substituted cyclopentylamines presents both challenges and opportunities for organic chemists. A significant challenge lies in controlling the stereochemistry of the final product. nih.gov The presence of multiple stereocenters in a substituted cyclopentylamine (B150401) means that several stereoisomers are possible, and achieving a high degree of selectivity for a single isomer can be difficult. nih.gov

However, the development of stereoselective synthetic methods provides an opportunity to create a diverse range of cyclopentylamine derivatives with well-defined three-dimensional structures. nih.gov These methods are crucial for preparing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications due to the different biological activities of enantiomers. nih.gov

One of the opportunities in this area is the development of novel catalytic systems that can facilitate the efficient and selective synthesis of these compounds. rsc.org Furthermore, the use of substituted cyclopentylamines as scaffolds allows for the introduction of various functional groups, providing access to a wide array of molecules with potentially useful properties. enamine.net The synthesis of trans-2-substituted cyclopentylamines, for instance, has been achieved with high diastereoselectivity through specific tandem reaction sequences, highlighting the potential for creating structurally diverse and synthetically useful intermediates. nih.gov

Research Scope and Focus on 2-Tert-butylcyclopentan-1-amine

This article focuses specifically on the chemical compound this compound. This particular molecule combines the structural features of a substituted cyclopentylamine with a bulky tert-butyl group. The presence of the tert-butyl group is expected to have a significant impact on the conformational preferences of the cyclopentane ring and the stereochemical outcome of reactions involving this compound.

The large size of the tert-butyl group can act as a "conformational lock," restricting the pseudorotation of the cyclopentane ring and favoring a conformation where the tert-butyl group occupies a pseudo-equatorial position to minimize steric hindrance. This conformational preference can, in turn, influence the reactivity of the amine group and the stereoselectivity of its reactions.

The research into this compound and its derivatives is relevant to the broader field of medicinal chemistry, where bulky lipophilic groups are often incorporated into drug candidates to enhance their interaction with biological targets. nih.gov Understanding the synthesis, stereochemistry, and properties of this specific compound can provide valuable insights for the design of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)7-5-4-6-8(7)10/h7-8H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNCEDNFZBVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250010-79-7 | |

| Record name | 2-tert-butylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butylcyclopentan 1 Amine and Its Stereoisomers

Strategies for the Construction of the Cyclopentane (B165970) Ring System

The creation of the 2-tert-butylcyclopentane skeleton is a primary challenge in the synthesis of the target molecule. Chemists have developed a range of methods that involve either building the ring from acyclic precursors or modifying an existing cyclopentane structure.

Ring-Closing Reactions and Cyclization Protocols

The formation of the cyclopentane ring can be achieved through various intramolecular cyclization reactions. These methods are pivotal in establishing the core structure with the desired substitution pattern.

Ring-closing metathesis (RCM) stands out as a powerful tool for the formation of cyclic olefins, which can then be hydrogenated to the corresponding cyclopentane. This method offers good functional group tolerance. Another prominent strategy is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, which yields cyclopentenones. sigmaaldrich.com These cyclopentenones can then serve as versatile intermediates.

[3+2] cycloaddition reactions provide a convergent approach to cyclopentane rings. For instance, the reaction of a trimethylenemethane equivalent with an alkene, often catalyzed by a transition metal like palladium, can construct the five-membered ring in a single step. nih.gov Similarly, radical-mediated cyclizations of 1,6-dienes can be initiated to form substituted cyclopentanes.

The efficiency of these ring-closing reactions can be influenced by conformational effects. The Thorpe-Ingold effect, for example, suggests that gem-disubstitution on a carbon atom in an acyclic chain can accelerate the rate of cyclization, a principle that can be leveraged in designing synthetic routes to substituted cyclopentanes. baranlab.org

| Cyclization Strategy | Description | Key Intermediates | Reference |

| Ring-Closing Metathesis | Formation of a cyclic alkene from a diene using a ruthenium or molybdenum catalyst. | Substituted dienes | organic-chemistry.org |

| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclization of divinyl ketones. | Divinyl ketones | sigmaaldrich.com |

| [3+2] Cycloaddition | Reaction of a three-carbon component with a two-carbon component to form a five-membered ring. | Trimethylenemethane equivalents, alkenes | nih.gov |

| Radical Cyclization | Intramolecular cyclization of an acyclic radical onto an alkene or alkyne. | 1,6-dienes | organic-chemistry.org |

Functionalization of Pre-formed Cyclopentane Scaffolds

An alternative to building the cyclopentane ring is to start with a pre-existing cyclopentane derivative and introduce the necessary functional groups. This approach often relies on the strategic activation of C-H bonds or the manipulation of existing functional groups.

One method involves the alkylation of cyclopentanone (B42830) enolates. For instance, 2-alkyl-cyclopentanones can be prepared through a free radical reaction where cyclopentanone and an alkene undergo addition in the presence of an initiator like tert-butyl peroxybenzoate. google.com The synthesis of 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone catalyzed by NiO-Co3O4/TiO2 has also been reported. rsc.org

The stereocontrolled functionalization of cyclopentene (B43876) derivatives is another powerful strategy. For example, starting from cyclopentadiene-derived aminocyclopentenecarboxylic acids, a series of stereo- and regiocontrolled functionalizations via oxirane formation and opening can lead to highly substituted cyclopentanes with multiple chiral centers. researchgate.net The use of chiral auxiliaries, such as trans-2-phenylcyclohexanol, can guide the stereochemical outcome of reactions on cyclopentane precursors. wikipedia.org For instance, chiral oxazolidinones can be used to direct alkylation reactions on an attached acyl group, which can then be part of a cyclopentane synthesis.

| Functionalization Method | Starting Material | Key Transformation | Stereocontrol | Reference |

| Enolate Alkylation | Cyclopentanone | Radical addition of alkenes | Not inherently stereoselective | google.com |

| C-H Functionalization | Cyclopentane carboxylic acid | Directed palladation and arylation | Diastereocontrol possible with directing groups | rsc.org |

| Functionalization of Cyclopentene Derivatives | Cyclopentene β-amino acid | Epoxidation and ring-opening | Substrate-directed | researchgate.net |

| Chiral Auxiliary Directed Reaction | Acyclic precursor with chiral auxiliary | Alkylation or other transformations | High diastereoselectivity | wikipedia.org |

Introduction of the Amine Functionality at C-1

Once the 2-tert-butylcyclopentane skeleton is in place, the next critical step is the introduction of the amine group at the C-1 position. This can be accomplished through several well-established synthetic transformations.

Reductive Amination Pathways

Reductive amination is a direct and widely used method for the synthesis of amines from ketones or aldehydes. In the context of 2-tert-butylcyclopentan-1-amine synthesis, this would involve the reaction of 2-tert-butylcyclopentanone with ammonia (B1221849) in the presence of a reducing agent.

The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For instance, ruthenium-based catalysts have been shown to be effective for the reductive amination of cyclopentanone. wikipedia.org

A plausible synthetic route to the related compound 2-tert-butyl-N-methylcyclopentan-1-amine involves the reductive amination of 2-tert-butylcyclopentanone with methylamine, using sodium cyanoborohydride as the reducing agent. This highlights the applicability of this method for generating both primary and secondary amines.

| Ketone Precursor | Amine Source | Reducing Agent | Product | Reference |

| 2-tert-Butylcyclopentanone | Ammonia | Catalytic Hydrogenation (e.g., with Ru catalyst) | This compound | wikipedia.org |

| 2-tert-Butylcyclopentanone | Methylamine | Sodium Cyanoborohydride | 2-tert-Butyl-N-methylcyclopentan-1-amine | researchgate.net |

| Cyclopentanone | Ammonia | Catalytic Hydrogenation (e.g., with NiO-Co3O4/TiO2) | Cyclopentylamine (B150401) | rsc.org |

Nucleophilic Additions to Cyclic Imines and Oximes

This approach involves the formation of a C=N double bond on the cyclopentane ring, followed by a nucleophilic addition or reduction. Imines are typically formed by the acid-catalyzed reaction of a ketone with a primary amine. rsc.orgrsc.org

Once the imine of 2-tert-butylcyclopentanone is formed, it can be reduced to the corresponding amine. This is essentially the second step of the reductive amination pathway but can be performed as a separate transformation.

Alternatively, chiral N-tert-butanesulfinyl imines can be used to achieve asymmetric synthesis. The addition of organometallic reagents to these chiral imines proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group yields the chiral amine. nih.gov While this is a general method, it is applicable to the synthesis of chiral this compound.

For the synthesis of stereoisomers, chiral resolving agents such as camphorsulfonic acid or tartaric acid can be used to separate a racemic mixture of the amine into its enantiomers by forming diastereomeric salts that can be separated by crystallization. wikipedia.orglibretexts.org

| Intermediate | Reaction | Reagent | Stereochemical Outcome | Reference |

| Imine of 2-tert-butylcyclopentanone | Reduction | Sodium Borohydride | Racemic or diastereomeric mixture | rsc.orgrsc.org |

| Chiral N-tert-butanesulfinyl imine | Nucleophilic Addition | Organometallic Reagent | High diastereoselectivity | nih.gov |

| Racemic this compound | Resolution | Chiral Acid (e.g., tartaric acid) | Separation of enantiomers | wikipedia.orglibretexts.org |

Nitrile Reduction Approaches

The reduction of a nitrile (cyanide) group is a classic method for the synthesis of primary amines. This pathway would involve the preparation of 2-tert-butylcyclopentanecarbonitrile as a key intermediate. This nitrile can be synthesized through various methods, such as the nucleophilic substitution of a suitable leaving group on the cyclopentane ring with a cyanide salt.

Once the nitrile is obtained, it can be reduced to the primary amine, 2-tert-butylcyclopentan-1-aminomethyl, using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, typically with a nickel or palladium catalyst. This method provides a reliable route to the primary amine functionality.

| Starting Material | Key Intermediate | Reducing Agent | Product |

| 2-tert-Butylcyclopentyl halide | 2-tert-Butylcyclopentanecarbonitrile | Lithium Aluminum Hydride (LiAlH4) | 2-tert-Butylcyclopentan-1-aminomethyl |

| 2-tert-Butylcyclopentyl halide | 2-tert-Butylcyclopentanecarbonitrile | Catalytic Hydrogenation (e.g., Raney Nickel) | 2-tert-Butylcyclopentan-1-aminomethyl |

Hofmann and Curtius Rearrangements on Cyclopentane Carboxylic Acid Derivatives

The Hofmann and Curtius rearrangements are powerful, classical methods for converting carboxylic acids into primary amines with one fewer carbon atom, a process known as degradative amination. libretexts.orgmasterorganicchemistry.com These reactions are particularly valuable for the synthesis of this compound from a 2-tert-butylcyclopentane-1-carboxylic acid precursor, as they proceed with complete retention of stereochemistry at the migrating carbon center. nih.govnih.govyoutube.com This feature is critical for controlling the stereochemical relationship between the C-1 amine and the C-2 tert-butyl group.

The Hofmann rearrangement begins with a primary amide, in this case, 2-tert-butylcyclopentane-1-carboxamide. This amide is treated with bromine (Br₂) and a strong base like sodium hydroxide. masterorganicchemistry.comyoutube.com The reaction proceeds through an N-bromoamide intermediate, which, upon deprotonation, rearranges to form an isocyanate. masterorganicchemistry.comyoutube.com The bulky tert-butylcyclopentyl group migrates from the carbonyl carbon to the adjacent nitrogen, displacing bromide. Subsequent hydrolysis of the isocyanate intermediate in the aqueous basic medium leads to a carbamic acid, which spontaneously decarboxylates to yield the final this compound and carbon dioxide. youtube.com

The Curtius rearrangement offers an alternative route, starting from an acyl azide (B81097). organic-chemistry.org Typically, the 2-tert-butylcyclopentane-1-carboxylic acid is first converted to an acyl chloride, which then reacts with sodium azide (NaN₃) to form 2-tert-butylcyclopentane-1-carbonyl azide. libretexts.orgyoutube.com Thermal or photochemical induction causes this acyl azide to lose nitrogen gas (N₂) and rearrange into the same isocyanate intermediate formed in the Hofmann rearrangement. nih.govorganic-chemistry.org The isocyanate can be isolated or, more commonly, trapped in situ with water or an alcohol. rsc.org Reaction with water leads to the carbamic acid that decarboxylates to the primary amine. libretexts.org The Curtius reaction is often considered milder and more versatile than the Hofmann rearrangement. nih.gov

| Reaction | Starting Material | Key Reagents | Key Intermediate | Key Features |

| Hofmann Rearrangement | 2-tert-butylcyclopentane-1-carboxamide | 1. Br₂, NaOH 2. H₂O, Heat | Isocyanate | Retention of configuration; Loss of one carbon. masterorganicchemistry.comyoutube.com |

| Curtius Rearrangement | 2-tert-butylcyclopentane-1-carboxylic acid derivative (e.g., acyl chloride) | 1. NaN₃ 2. Heat 3. H₂O | Isocyanate | Retention of configuration; Milder conditions. nih.govnih.govorganic-chemistry.org |

Introduction of the Tert-butyl Substituent at C-2

A critical step in the synthesis of the target compound is the introduction of the sterically demanding tert-butyl group at the C-2 position of a cyclopentane precursor. This transformation can be approached through various alkylation strategies.

Alkylation Strategies on Cyclopentanone or Cyclopentene Precursors

The α-tert-butylation of ketones presents a significant synthetic challenge. Direct alkylation of a cyclopentanone enolate with a tert-butyl halide is generally unsuccessful due to the strong tendency of the tertiary halide to undergo elimination under basic conditions. orgsyn.org

A more effective and widely applicable method involves the use of a pre-formed silyl (B83357) enol ether. orgsyn.org In this approach, cyclopentanone is first converted to 1-(trimethylsiloxy)cyclopentene. This silyl enol ether can then be reacted with a tert-butyl halide in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). This method successfully overcomes the elimination issue and provides a viable route to 2-tert-butylcyclopentanone in good yields. orgsyn.org Other Lewis acids, like titanium tetrachloride, have been used in related procedures but may result in lower yields. orgsyn.org

Alternative strategies include the alkylation of enamines. For example, the reaction of N-1-cyclopentenylpyrrolidine (an enamine derived from cyclopentanone and pyrrolidine) with a suitable tert-butyl source can also install the desired substituent, although the yields can be highly variable depending on the specific substrates and conditions. orgsyn.org

| Precursor | Methodology | Key Reagents | Product | Reference |

| Cyclopentanone | Silyl Enol Ether Alkylation | 1. LDA, TMSCl 2. t-BuCl, ZnCl₂ | 2-tert-butylcyclopentanone | orgsyn.org |

| Cyclopentanone | Enamine Alkylation | 1. Pyrrolidine 2. t-Bu-X | 2-tert-butylcyclopentanone | orgsyn.org |

Stereocontrol during Tert-butyl Group Installation

Achieving stereocontrol during the installation of the bulky tert-butyl group is a complex task governed by steric and electronic effects. The large size of the tert-butyl group heavily influences the transition state geometry of the alkylation reaction.

To achieve a specific stereoisomer of 2-tert-butylcyclopentanone, asymmetric alkylation methods are required. This typically involves the use of a chiral auxiliary attached to the cyclopentanone precursor. The auxiliary blocks one face of the resulting enolate, forcing the incoming tert-butyl electrophile to attack from the less hindered face. After the alkylation, the chiral auxiliary is cleaved to yield the enantiomerically enriched 2-tert-butylcyclopentanone.

Alternatively, modern catalytic asymmetric methods could be employed. While specific examples for the tert-butylation of cyclopentanone are not prevalent, the principle involves using a chiral catalyst (either a metal complex with a chiral ligand or an organocatalyst) to create a chiral environment around the enolate, thereby directing the alkylation to a specific face. The surprising conformational preferences of bulky alkyl groups, such as the tert-butyl group's preference for an axial position in certain substituted cyclohexanes, highlight the complex interplay of steric forces that must be managed for effective stereocontrol. rsc.org

Total Synthesis Approaches to Specific Stereoisomers of this compound

A total synthesis of a specific stereoisomer, for instance, (1R,2R)-2-tert-butylcyclopentan-1-amine, would require a sequence of reactions where each step proceeds with a high degree of stereochemical control. A plausible synthetic route would integrate the methodologies discussed previously.

Asymmetric Alkylation: The synthesis would commence with an asymmetric α-alkylation of cyclopentanone. This could be achieved using a chiral auxiliary to produce (R)-2-tert-butylcyclopentanone with high enantiomeric excess.

Ketone to Carboxylic Acid: The resulting chiral ketone must then be converted into the corresponding carboxylic acid. This is a non-trivial step. One approach might involve a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis and subsequent functional group manipulations to arrive at a stereochemically defined 2-tert-butylcyclopentane-1-carboxylic acid.

Stereoretentive Rearrangement: With the chiral carboxylic acid in hand, a Curtius rearrangement would be the ideal final step. nih.govrsc.org Conversion of the carboxylic acid to its acyl azide, followed by heating and hydrolysis, would yield the target (1R,2R)-2-tert-butylcyclopentan-1-amine. The key advantage of the Curtius rearrangement here is its predictable and complete retention of configuration at the C-2 position, ensuring the transfer of the stereochemistry established in the initial alkylation step to the final product. nih.govnih.gov

This multi-step approach highlights the necessity of robust stereocontrol at each stage to access a single, pure stereoisomer of the final amine.

Cascade and Multicomponent Reactions for this compound Synthesis

Modern synthetic chemistry increasingly relies on cascade (or domino) and multicomponent reactions (MCRs) to construct complex molecules from simple precursors in a single pot. caltech.edumdpi.com These reactions enhance efficiency by reducing the number of synthetic steps, purification procedures, and waste generation. mdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of cascade catalysis could be applied to design such a route. For example, organocatalysis has been used to initiate cascade sequences, such as a Michael addition followed by an intramolecular cyclization, to create densely functionalized cyclopentanones. nih.gov

A hypothetical multicomponent reaction could be envisioned involving:

An enal or enone precursor.

A nucleophile carrying the tert-butyl group (e.g., a tert-butyl Grignard or organocuprate reagent).

An amine source.

A catalytic system could orchestrate a sequence of conjugate addition, cyclization, and reductive amination in a single operation. For instance, a cascade reaction could be developed where an α,β-unsaturated aldehyde undergoes a Michael addition with a tert-butyl nucleophile, and the resulting enolate is trapped intramolecularly to form a cyclopentane ring, which is subsequently converted to the amine. nih.govnih.gov The development of such a process would represent a highly convergent and elegant approach to the target molecule and its analogs.

Reactivity and Transformations of 2 Tert Butylcyclopentan 1 Amine

Amine-Centered Reactions of 2-Tert-butylcyclopentan-1-amine

The primary amine functionality is the main site of reactivity in this compound, undergoing a range of transformations to form new nitrogen-containing derivatives.

The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding N-(2-tert-butylcyclopentyl)amides. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The steric bulk of the tert-butyl group may slow the rate of this reaction compared to unhindered primary amines. nih.govorganic-chemistry.org

A typical example is the reaction with acetic anhydride (B1165640) to form N-(2-tert-butylcyclopentyl)acetamide. This transformation is often carried out in the presence of a base to neutralize the carboxylic acid byproduct.

| Acylating Agent | Product | Typical Conditions |

| Acetic Anhydride | N-(2-tert-butylcyclopentyl)acetamide | Base (e.g., pyridine, triethylamine), room temperature or gentle heating |

| Benzoyl Chloride | N-(2-tert-butylcyclopentyl)benzamide | Base (e.g., pyridine, NaOH), Schotten-Baumann conditions |

Alkylation of this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, direct alkylation of primary amines with alkyl halides often suffers from overalkylation, leading to a mixture of products. masterorganicchemistry.comlibretexts.org The steric hindrance from the tert-butyl group in this compound can help to mitigate, but not always prevent, this issue. masterorganicchemistry.com

A more controlled method for the synthesis of secondary amines is reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. libretexts.org

| Alkylating Agent / Method | Product | Typical Conditions |

| Methyl Iodide | N-methyl-2-tert-butylcyclopentan-1-amine (and overalkylation products) | Heat, often with a base to scavenge HI |

| Reductive Amination with Formaldehyde | N-methyl-2-tert-butylcyclopentan-1-amine | Sodium borohydride or similar reducing agent, methanol (B129727) or other protic solvent |

| Reductive Amination with Acetone | N-isopropyl-2-tert-butylcyclopentan-1-amine | Sodium cyanoborohydride, acidic pH |

Primary amines can react with carbon dioxide in a reversible manner to form carbamic acids. libretexts.org In the case of this compound, this would yield 2-tert-butylcyclopentylcarbamic acid. These carbamic acids are often unstable and can be challenging to isolate.

Urea derivatives of this compound can be synthesized through several methods. A common approach involves the reaction of the amine with an isocyanate. scispace.comcommonorganicchemistry.com For example, reaction with phenyl isocyanate would yield N-phenyl-N'-(2-tert-butylcyclopentyl)urea. Another method is the reaction with phosgene (B1210022) or a phosgene equivalent, which can be hazardous and is often replaced by safer alternatives like carbonyldiimidazole (CDI). nih.govgoogle.com The reaction of t-butylureas with amines has also been reported as a versatile method for preparing ureas. scispace.com

| Reagent | Product | Typical Conditions |

| Carbon Dioxide | 2-tert-butylcyclopentylcarbamic acid | CO2 atmosphere, often in an organic solvent |

| Phenyl Isocyanate | N-phenyl-N'-(2-tert-butylcyclopentyl)urea | Inert solvent (e.g., THF, DCM), room temperature |

| Phosgene (or equivalent) | Symmetrical or unsymmetrical ureas | Controlled conditions due to toxicity |

This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comchemistrysteps.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.comchemistrysteps.com The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water from the reaction mixture.

| Carbonyl Compound | Product (Imine) | Typical Conditions |

| Benzaldehyde | N-(2-tert-butylcyclopentyl)-1-phenylmethanimine | Acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water |

| Cyclohexanone | N-(2-tert-butylcyclopentyl)cyclohexan-1-imine | Acid catalyst, Dean-Stark apparatus |

The formation of enamines occurs with secondary amines, and therefore is not a direct reaction of this compound. However, the secondary amine derivatives of this compound can form enamines. The synthesis of nitrogen heterocycles can be achieved from derivatives of this compound through various cyclization strategies.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it is applicable to primary amines like this compound. nih.govorganic-chemistry.orgwikipedia.org This reaction allows for the arylation of the amine with aryl halides or triflates, providing access to a wide range of N-aryl-2-tert-butylcyclopentylamines. nih.govorganic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial, especially for sterically hindered amines.

| Aryl Halide | Ligand | Base | Product |

| 4-Chlorotoluene | Buchwald or Hartwig type phosphine ligand (e.g., XPhos, SPhos) | Strong base (e.g., NaOtBu, K3PO4) | N-(4-methylphenyl)-2-tert-butylcyclopentan-1-amine |

| Bromobenzene | Buchwald or Hartwig type phosphine ligand | Strong base | N-phenyl-2-tert-butylcyclopentan-1-amine |

Transformations Involving the Cyclopentane (B165970) Ring

While the amine group is the primary site of reactivity, the cyclopentane ring can also undergo transformations, although these often require more forcing conditions.

Catalytic dehydrogenation of the cyclopentane ring could potentially lead to the formation of aromatic compounds. For instance, palladium-catalyzed dehydrogenation of substituted cyclohexanones to phenols has been reported, suggesting a similar transformation might be possible for cyclopentane derivatives under specific catalytic conditions. nih.gov The dehydrogenation of other cyclic amines has also been studied. rsc.orgrsc.org

Oxidative processes can also affect the cyclopentane ring, potentially leading to the introduction of new functional groups or even ring cleavage under harsh conditions. The specific outcomes would depend on the oxidant used and the reaction conditions.

Functionalization at Non-Amine Ring Positions

The functionalization of the cyclopentane ring in this compound, at positions other than the amine-bearing carbon, presents a significant synthetic challenge due to the general inertness of C-H bonds. However, modern synthetic strategies offer potential pathways for such transformations. These methods often proceed without the need for a protecting group on the amine. nsf.govnih.gov

One promising approach involves the in situ generation of an imine or a 1-azaallyl anion intermediate. springernature.com The process would typically start with the deprotonation of the secondary amine, followed by oxidation to form a transient cyclic imine. This imine can then be deprotonated again, typically with a strong base like lithium diisopropylamide (LDA), to form an endocyclic 1-azaallyl anion. This anion is a key intermediate that can react with various electrophiles. springernature.com

The regioselectivity of this functionalization is highly dependent on the position of the bulky tert-butyl group. Given its presence at the C2 position, functionalization at the β-position (C3) and the more remote C4 and C5 positions can be envisioned. The steric hindrance imposed by the tert-butyl group would likely direct electrophilic attack to the less hindered positions of the 1-azaallyl anion, primarily the C5 carbon. nsf.gov

Table 1: Potential Regioselective Functionalization of this compound

| Reagent System | Intermediate | Potential Product(s) | Expected Major Regioisomer |

|---|---|---|---|

| 1. n-BuLi, 2. Ketone (oxidant), 3. LDA, 4. Electrophile (E+) | 1-Azaallyl anion | β, γ, or δ-functionalized amine | β-functionalization (at C5) |

Research on other alicyclic amines has demonstrated that it is possible to introduce up to three substituents in a single operation through sequential functionalization. researchgate.net Applying this to this compound could theoretically yield highly substituted cyclopentylamine (B150401) derivatives.

Ring Modification Reactions (e.g., Ring Expansion or Contraction)

Altering the carbocyclic core of this compound through ring expansion or contraction represents an advanced method for skeletal diversification. nih.govnih.gov

Ring Expansion: A notable strategy for ring expansion involves the direct insertion of two-carbon units into the saturated amine ring. nih.gov For instance, a ruthenium-catalyzed reaction with an azlactone could insert a glycine (B1666218) derivative into the C-C bond adjacent to the amine. This process involves C-C bond formation, retro-aza-Michael addition, and lactamization. For this compound, this could potentially lead to the formation of a 3-tert-butyl-substituted azepan-2-one, a seven-membered ring. The regioselectivity of the insertion would be a critical aspect to control, influenced by the sterics of the tert-butyl group.

Ring Contraction: Deaminative ring contraction provides a pathway to smaller ring systems. nih.gov This transformation can proceed through a cascade reaction involving in situ methylation of the amine to form a cyclic ammonium (B1175870) salt. Subsequent base-induced rearrangement, such as a researchgate.netnih.gov-Stevens rearrangement, followed by elimination can lead to a contracted ring. nih.gov In the case of this compound, this could theoretically produce a tert-butyl-substituted cyclobutylmethylamine. Another approach involves the B(C6F5)3-catalyzed skeletal rearrangement of the corresponding hydroxylamine, which can be formed by N-hydroxylation of the parent amine. nih.gov

Table 2: Hypothetical Ring Modification Reactions

| Reaction Type | Key Reagents | Potential Product Scaffold |

|---|---|---|

| Ring Expansion | Azlactone, Ru-catalyst | 3-tert-butyl-azepan-2-one |

| Ring Contraction | 1. MeI, 2. Strong Base | (tert-butylcyclobutyl)methanamine |

C-C and C-N Bond Cleavage and Reconstruction in the Cyclopentane Ring System

The cleavage of C-C or C-N bonds within the cyclopentane ring of this compound offers a route to acyclic structures or reconstructed ring systems. researchgate.net

C-N Bond Cleavage: The C-N bond in unstrained cyclic amines can be cleaved under relatively mild conditions. A prominent method involves the reaction with a difluorocarbene source, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br). researchgate.netnih.gov The reaction likely proceeds through the formation of an ammonium salt intermediate, which then undergoes ring-opening. For this compound, this would result in an acyclic haloamine. The regioselectivity of the cleavage, i.e., which C-N bond breaks, would be influenced by the steric hindrance of the tert-butyl group, likely favoring cleavage at the less substituted C5-N bond. nih.gov

C-C Bond Cleavage: Cleavage of the C-C bonds in the cyclopentane ring is more challenging but can be achieved, often through oxidative or enzymatic methods. nih.gov Radical-based pathways, initiated by one-electron oxidation of the amine, can lead to rearrangements that result in C-C bond scission. nih.gov For this compound, such a process could lead to the opening of the cyclopentane ring to form various functionalized acyclic amines. The presence of the bulky tert-butyl group could direct the initial radical formation and subsequent cleavage events.

Stereoselective Reactions Directed by the Chiral Amine Center

The compound this compound possesses two chiral centers at the C1 and C2 positions. This inherent chirality can be exploited to direct the stereochemical outcome of reactions on the ring or at the amine group itself. masterorganicchemistry.com

When the amine acts as a directing group, it can guide incoming reagents to one face of the cyclopentane ring, resulting in a high degree of stereoselectivity. For example, in functionalization reactions at other ring positions, the chiral environment created by the amine and the adjacent bulky tert-butyl group would favor the approach of an electrophile from the less sterically hindered face of the molecule. This leads to the preferential formation of one diastereomer over others. masterorganicchemistry.com

Furthermore, the chiral amine can be used as a controller in asymmetric synthesis. For instance, α-stannylated amines derived from similar chiral scaffolds have been used in stereospecific cross-coupling reactions to form α-arylated or α-acylated products with high enantiomeric excess. nih.gov A similar strategy applied to this compound could involve its conversion to a derivative that can participate in stereospecific C-C bond-forming reactions, where the original stereochemistry of the C1 and C2 carbons is retained in the product.

Reaction Mechanism Studies and Kinetics of this compound Transformations

While specific kinetic studies on this compound are not widely available, the reaction mechanisms and kinetics can be inferred from studies on structurally similar amines, such as tert-butylamine (B42293). whiterose.ac.uk

The bulky tert-butyl group is expected to exert significant steric hindrance, which generally slows down reaction rates compared to less hindered amines. For example, in reactions involving nucleophilic attack at the nitrogen atom or reactions at the adjacent α-carbon, the tert-butyl group will impede the approach of reactants.

Kinetic studies on the reaction of tert-butylamine with hydroxyl radicals have shown that hydrogen abstraction can occur at either the N-H or C-H bonds, with the branching ratio being temperature-dependent. whiterose.ac.uk A similar competition would be expected for this compound.

Mechanistically, reactions involving the formation of a carbocation adjacent to the tert-butyl group, while generally disfavored, could proceed via an S_N1-type mechanism under appropriate conditions, similar to the synthesis of tert-butyl chloride from tert-butanol. rsc.org The stability of any potential carbocation intermediate would be a key factor in determining the reaction pathway.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lithium diisopropylamide (LDA) |

| n-Butyllithium (n-BuLi) |

| 3-tert-butyl-azepan-2-one |

| (tert-butylcyclobutyl)methanamine |

| (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) |

| tert-Butylamine |

| tert-Butanol |

Applications of 2 Tert Butylcyclopentan 1 Amine in Asymmetric Catalysis and Synthesis

2-Tert-butylcyclopentan-1-amine as a Chiral Building Block

The inherent chirality and structural features of this compound make it a significant starting material for the synthesis of more complex molecules. The term "chiral building blocks" refers to enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific chirality. nih.govresearchgate.netenamine.net The pharmaceutical and agrochemical industries, in particular, have a high demand for such chiral intermediates to improve the efficacy and reduce potential side effects of their products. nih.govresearchgate.netenamine.net

Use in the Synthesis of Complex Organic Molecules

The aminocyclopentane core is a common motif in many biologically active natural products. nih.gov The synthesis of such complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. While specific examples detailing the direct incorporation of this compound into complex organic molecules are not prevalent in the reviewed literature, the general importance of chiral amines and aminocyclopentane derivatives as synthons is well-established. nih.gov The unique stereochemical and conformational properties of this compound make it a potentially valuable precursor for creating intricate three-dimensional structures in target molecules.

Integration into Natural Product Synthesis Efforts

The synthesis of natural products often presents significant challenges due to their complex structures and specific stereochemical requirements. nih.govoregonstate.edu Chiral pool synthesis, which utilizes readily available chiral molecules from nature, is a common strategy to address these challenges. nih.gov While this compound itself is not a naturally occurring product, its role as a synthetic chiral building block aligns with the principles of providing stereochemical control in the total synthesis of complex natural products. The aminocyclopentane unit is a feature of various natural products, and synthetic routes to these compounds often involve the use of chiral aminocyclopentane derivatives. nih.gov

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The development of new pharmaceuticals and agrochemicals increasingly requires enantiomerically pure compounds to ensure target specificity and minimize off-target effects. nih.govresearchgate.netenamine.net Chiral amines are crucial intermediates in the synthesis of these active ingredients. The structural characteristics of this compound, namely its constrained cyclic structure and bulky tert-butyl group, can impart favorable properties to the resulting pharmaceutical or agrochemical compounds, such as enhanced metabolic stability or improved binding affinity to a biological target.

Chiral Ligands Derived from this compound

Perhaps the most significant application of this compound in asymmetric synthesis is its use as a scaffold for the development of chiral ligands. These ligands are then complexed with transition metals to create catalysts for a wide range of enantioselective transformations. researchgate.netmdpi.com

Ligand Design Principles and Structure-Performance Relationships

The effectiveness of a chiral ligand is intimately linked to its structure. The design of successful chiral ligands often involves a modular approach, where different structural elements can be varied to fine-tune the steric and electronic properties of the ligand and, consequently, the performance of the catalyst. The rigid cyclopentane (B165970) backbone of this compound provides a robust and predictable scaffold. The sterically demanding tert-butyl group plays a crucial role in creating a highly asymmetric environment, which is essential for effective enantiodiscrimination.

The relationship between the ligand's structure and its performance in a catalytic reaction is a key area of research. By systematically modifying the ligand structure, for example, by introducing different substituents on the amine or the cyclopentane ring, chemists can optimize the enantioselectivity and reactivity of the catalyst for a specific transformation. The goal is to create a catalyst that not only produces the desired enantiomer in high excess but also exhibits high turnover numbers and efficiency. The development of ligands derived from this compound would follow these established principles of rational ligand design to achieve high levels of stereocontrol in asymmetric catalysis.

Organocatalytic Applications of this compound Derivatives

Derivatives of this compound could potentially be employed as organocatalysts in various asymmetric transformations. The primary amine functionality serves as a versatile handle for the introduction of catalytically active groups. For instance, derivatization into secondary or tertiary amines, or the incorporation of hydrogen-bond donating moieties like ureas, thioureas, or squaramides, could yield bifunctional catalysts.

These hypothetical catalysts could be active in a range of reactions, including but not limited to:

Michael Additions: A bifunctional organocatalyst derived from this compound, featuring a tertiary amine and a hydrogen-bond donor, could catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The bulky tert-butyl group would likely play a significant role in creating a specific chiral environment around the catalytic site, influencing the stereochemical outcome of the reaction.

Aldol (B89426) Reactions: Prolinol-type catalysts are well-established in asymmetric aldol reactions. A derivative of this compound, such as a (2-tert-butylcyclopentyl)methanamine, could potentially mimic the stereochemical control exerted by these systems.

Mannich Reactions: Chiral diamines are effective catalysts for asymmetric Mannich reactions. By converting the primary amine of this compound into a more complex diamine structure, it might be possible to create a catalyst for the enantioselective synthesis of β-amino carbonyl compounds.

Auxiliary Roles in Chiral Inducibility for Other Transformations

The chiral scaffold of this compound makes it a candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. While there is no specific literature detailing the use of this compound for this purpose, its structural features suggest potential.

For example, it could be converted into a chiral oxazolidinone, a well-known class of auxiliaries. The effectiveness of such an auxiliary would depend on the conformational rigidity imparted by the cyclopentane ring and the steric influence of the tert-butyl group in controlling the approach of reagents.

| Hypothetical Transformation | Potential Auxiliary Type | Expected Outcome |

| Asymmetric Alkylation | Oxazolidinone or Amide | Enantioselective formation of C-C bonds |

| Asymmetric Aldol Reaction | Oxazolidinone | Diastereo- and enantioselective synthesis of β-hydroxy carbonyls |

| Asymmetric Diels-Alder Reaction | Acrylamide derivative | Enantioselective cycloaddition |

Scaffold for the Development of Novel Chiral Reagents

The concept of using chiral amines as scaffolds for the development of new reagents is a cornerstone of asymmetric synthesis. One publication has noted that optically active trans-tert-butyl-2-aminocyclopentylcarbamate has potential utility as a scaffold for chiral ligands. nih.gov This suggests that the core structure of this compound is recognized as a viable starting point for ligand design.

By reacting the primary amine with various phosphorus or nitrogen-containing electrophiles, a diverse library of chiral ligands could be synthesized. These could include:

Phosphine (B1218219) Ligands (P,N-ligands): Reaction with chlorodiphenylphosphine (B86185) or similar reagents could yield P,N-ligands. Such ligands are highly valuable in transition-metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and allylic alkylation. The steric and electronic properties of the ligand, influenced by the tert-butyl group, would be critical to its success.

Diamine Ligands (N,N-ligands): Further functionalization of the amine could lead to the formation of chiral diamine or polyamine ligands. These are widely used in catalysis with metals like rhodium, ruthenium, and copper for a variety of enantioselective transformations.

The development of such reagents from this compound would require significant synthetic effort and screening to identify effective catalyst systems. The lack of published research in this specific area indicates that either these explorations have not been undertaken or have not yet yielded results that are widely disseminated in the scientific community.

Theoretical and Computational Investigations of 2 Tert Butylcyclopentan 1 Amine

Conformational Analysis and Energy Landscape of 2-Tert-butylcyclopentan-1-amine Stereoisomers

The conformational landscape of this compound is primarily dictated by the puckering of the cyclopentane (B165970) ring and the steric hindrance imposed by the bulky tert-butyl group. The cyclopentane ring is not planar and exists in a continuous state of puckering, with two of the most common conformations being the envelope and the twist forms. The presence of substituents, particularly a large one like a tert-butyl group, will favor conformations that minimize steric strain.

For a monosubstituted cyclopentane, the substituent can be in either an axial or an equatorial position in the envelope and twist conformations. The large A-value of the tert-butyl group strongly favors an equatorial-like position to minimize 1,3-diaxial interactions. In the case of 1,2-disubstituted cyclopentanes, such as this compound, the relative orientation of the two substituents (cis or trans) is critical.

Cis Isomers: In the cis isomer, both the tert-butyl and the amine groups are on the same side of the ring. To minimize steric strain, the ring will likely adopt a conformation where the bulky tert-butyl group occupies a pseudo-equatorial position. This may force the smaller amine group into a less favorable pseudo-axial position.

Trans Isomers: In the trans isomer, the substituents are on opposite sides of the ring. A conformation where both the tert-butyl and the amine groups are in pseudo-equatorial positions would be the most stable. This arrangement minimizes steric interactions more effectively than in the cis isomer.

Empirical force field calculations on analogous di-substituted cyclohexanes, such as cis- and trans-1,2-di-tert-butylcyclohexane, have shown that severe steric interactions can lead to non-chair conformations. researchgate.net While cyclopentane has more conformational flexibility, similar principles apply. The trans isomer of this compound is expected to be thermodynamically more stable than the cis isomer due to the reduced steric strain when both bulky groups can adopt pseudo-equatorial positions.

| Isomer | Substituent Orientations | Predicted Relative Stability | Key Steric Interactions |

|---|---|---|---|

| trans-(1R,2R) and (1S,2S) | 1-NH2 (pseudo-equatorial), 2-t-Bu (pseudo-equatorial) | Most Stable | Minimized gauche and 1,3-diaxial-like interactions. |

| cis-(1R,2S) and (1S,2R) | 1-NH2 (pseudo-axial), 2-t-Bu (pseudo-equatorial) | Less Stable | Increased steric strain due to one pseudo-axial substituent. |

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic properties of this compound are largely governed by the amine functional group. The nitrogen atom possesses a lone pair of electrons, which defines the Highest Occupied Molecular Orbital (HOMO). The HOMO is primarily localized on the nitrogen atom, making it the primary site for electrophilic attack. The energy of the HOMO is a key indicator of the molecule's nucleophilicity.

The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be distributed over the σ* antibonding orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is an important measure of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential: The electrostatic potential map would show a region of high negative potential (red) around the nitrogen atom due to the lone pair, indicating its nucleophilic character. The hydrogen atoms of the amine group would have a slight positive potential (blue), making them susceptible to acting as hydrogen bond donors. The tert-butyl group, being electron-donating, would slightly increase the electron density on the cyclopentyl ring and the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted cyclopentylamine (B150401).

Data-driven approaches using graph neural networks have been developed to predict DFT-level descriptors for alkyl amines, which can provide on-the-fly predictions of these electronic properties without the need for expensive computations. chemrxiv.org

Computational Studies of Reaction Mechanisms Involving this compound

While specific computational studies on the reaction mechanisms of this compound are scarce, general principles from studies of other amines can be applied.

N-alkylation and N-acylation: These are fundamental reactions of amines. Computational studies would likely show a standard SN2-type mechanism for alkylation, with the nitrogen lone pair acting as the nucleophile. The bulky tert-butyl group would sterically hinder the approach of electrophiles to the nitrogen atom, potentially slowing down the reaction rate compared to less hindered amines.

Catalysis: Amines can act as organocatalysts. For instance, in enamine catalysis, secondary amines react with carbonyl compounds to form enamines. nih.govnih.gov While this compound is a primary amine, its derivatives could potentially be used in such catalytic cycles. Computational studies of these mechanisms often focus on the thermodynamics and kinetics of enamine formation, the subsequent reaction with an electrophile, and the final hydrolysis to regenerate the catalyst. nih.gov

Amide Hydrogenation: Computational studies have been crucial in elucidating the mechanisms of amide hydrogenation catalyzed by bifunctional catalysts, a process that can lead to the formation of amines. researchgate.net These studies detail the intricate steps of hydrogen activation, C=O and C-N bond hydrogenation, and catalyst regeneration. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution and their interactions with other molecules. nih.govulisboa.pt For this compound, MD simulations could provide insights into:

Solvation: In a polar protic solvent like water, the amine group would form hydrogen bonds with solvent molecules. The nitrogen atom would act as a hydrogen bond acceptor, and the N-H protons as hydrogen bond donors. The bulky, nonpolar tert-butyl group would have unfavorable interactions with water, leading to a hydrophobic effect that could influence the molecule's conformation and aggregation behavior.

Interactions with Biomolecules: Cyclic amines are common motifs in drug molecules. ox.ac.uk MD simulations are used to predict how such molecules dock into the active sites of enzymes and to understand the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that govern binding. ox.ac.uk The stereochemistry and conformation of this compound would be critical in determining its fit and interaction with a biological target.

Self-Assembly: At higher concentrations or in nonpolar solvents, intermolecular hydrogen bonding between amine groups could lead to the formation of dimers or larger aggregates. MD simulations could model these self-assembly processes.

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies.

NMR Spectroscopy:

¹H NMR: The protons on the carbon bearing the amine group (C1) and the tert-butyl group (C2) would be diastereotopic and would likely appear as complex multiplets. The nine protons of the tert-butyl group would give a sharp singlet, a characteristic feature in the spectrum. nih.govnanalysis.com The chemical shift of this singlet would be in the upfield region, typically around 0.9-1.2 ppm. The N-H protons would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon atoms of the tert-butyl group would have distinct chemical shifts. The quaternary carbon would appear further downfield than the methyl carbons. The chemical shifts of the cyclopentyl ring carbons would be influenced by the substituents and their stereochemistry.

IR Spectroscopy: The most characteristic vibrational modes would be:

N-H stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ for the primary amine.

C-H stretching: Absorptions around 2850-3000 cm⁻¹.

N-H bending (scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.

C-N stretching: A weak to medium absorption in the 1000-1200 cm⁻¹ region.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency Range | Notes |

|---|---|---|---|

| ¹H NMR | tert-Butyl Protons | ~0.9 - 1.2 ppm | Sharp singlet, 9H |

| CH-N and CH-tBu | Variable (downfield of t-Bu) | Complex multiplets | |

| NH₂ Protons | Variable (broad) | Broad singlet, 2H, position is solvent dependent | |

| ¹³C NMR | tert-Butyl Carbons | Quaternary: ~30-40 ppm; Methyls: ~25-35 ppm | - |

| Cyclopentyl Carbons | ~20-60 ppm | Shifts depend on stereochemistry and substitution | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Two bands for primary amine |

| N-H Bend | 1590 - 1650 cm⁻¹ | Medium to strong absorption | |

| C-N Stretch | 1000 - 1200 cm⁻¹ | Weak to medium absorption |

Nitrogen Inversion Barrier Calculations and Stereochemical Stability

Nitrogen inversion, also known as pyramidal inversion, is a process where a pyramidal amine rapidly inverts its configuration through a planar transition state. wikipedia.org For most simple, acyclic amines, this inversion is very fast at room temperature, with a low energy barrier (e.g., ~5.8 kcal/mol for ammonia), which prevents the resolution of enantiomers at a chiral nitrogen center. wikipedia.org

The barrier to nitrogen inversion can be influenced by several factors:

Steric Hindrance: Bulky substituents on the nitrogen atom can increase the inversion barrier by creating steric strain in the planar transition state where the bond angles are 120°. However, for amines with bulky groups on adjacent carbons, like this compound, the steric hindrance primarily affects the conformational preferences of the ring rather than directly on the nitrogen inversion itself.

Ring Strain: Incorporating the nitrogen atom into a small ring (e.g., a three-membered aziridine (B145994) ring) significantly raises the inversion barrier due to the increased angle strain in the planar transition state. scribd.comstereoelectronics.org For a five-membered ring like cyclopentylamine, the ring is flexible, and the strain associated with the planarization at the nitrogen is not as severe as in smaller rings. scribd.com

Electronegative Substituents: Attaching electronegative atoms directly to the nitrogen raises the inversion barrier. stereoelectronics.org

For this compound, the nitrogen is not part of the ring, and it is a primary amine with only one carbon substituent. Therefore, the nitrogen atom itself is not a stereocenter. The stereochemistry of the molecule is determined by the two chiral carbons in the cyclopentane ring (C1 and C2). While the nitrogen atom will undergo rapid inversion, this process will not affect the configuration of the carbon stereocenters. Computational calculations would be expected to show a low barrier to nitrogen inversion, similar to other primary alkylamines.

| Factor | Effect on Inversion Barrier | Relevance to this compound |

|---|---|---|

| Amine Type | Primary amines generally have low barriers. | Expected to have a low barrier to nitrogen inversion. |

| Ring Strain at Nitrogen | High for small rings (e.g., aziridine). scribd.comstereoelectronics.org | Not applicable as the nitrogen is exocyclic. |

| Steric Hindrance at Nitrogen | Can increase the barrier. | The tert-butyl group is at C2, not directly on the nitrogen, so its effect on the inversion barrier is indirect and likely minimal. |

| Electronegative Substituents on N | Increases the barrier. stereoelectronics.org | Not applicable. |

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Routes to 2-Tert-butylcyclopentan-1-amine

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. rsc.orgrsc.org Traditional multi-step syntheses of complex amines often suffer from low atom economy and generate significant waste. rsc.org Future research will focus on developing more sustainable pathways to this compound.

Green synthetic strategies applicable to cyclic amines include one-pot multicomponent reactions, the use of aqueous media, and metal-free or solvent-free conditions. nih.gov For instance, a potential green route could begin with cyclopentanone (B42830), which can be derived from biomass, followed by catalytic steps that minimize the use of protecting groups and hazardous reagents. Methodologies like 'hydrogen borrowing' catalysis, which uses alcohols to alkylate amines with water as the only byproduct, represent a promising atom-economic approach. rsc.org The assessment of these new routes can be quantified using established green metrics, such as those in the CHEM21 toolkit, to compare their environmental impact against conventional methods. rsc.orgrsc.org

| Metric | Traditional Synthesis (Illustrative) | Green Synthesis (Projected Goal) | Description |

| Atom Economy | Low-Moderate | High (>90%) | Measures the efficiency of a reaction in converting reactant atoms to product atoms. |

| Process Mass Intensity (PMI) | High (>100 kg/kg ) | Low (<25 kg/kg ) | Ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. |

| Solvent Choice | Chlorinated Solvents (e.g., DCM) | Water, Supercritical CO₂, Bio-derived Solvents | Prioritizes non-toxic, renewable, and recyclable solvents. |

| Energy Input | High (multiple heating/cooling steps) | Lower (ambient temperature, microwave-assisted) | Reduces overall energy consumption and carbon footprint. |

| Number of Steps | 4-6 Steps | 1-2 Steps (One-Pot/Telescoped) | Fewer steps reduce waste, time, and resource consumption. |

This table provides an illustrative comparison based on general principles of green chemistry applied to complex amine synthesis.

Exploration of Novel Catalytic Systems Utilizing this compound Derived Ligands

Chiral amines are crucial as ligands in asymmetric catalysis, forming complexes with metals to create catalysts that can produce one enantiomer of a chiral product with high selectivity. acs.org While the application of the ubiquitous cyclopentadienyl (B1206354) ligand has been well-explored, the development of its chiral derivatives remains an area of active research. nih.gov

The unique structure of this compound—featuring a rigid cyclic backbone and a sterically demanding tert-butyl group adjacent to the coordinating amine—makes it a compelling candidate for a chiral ligand. Future research could involve the synthesis of novel metal complexes (e.g., with Rhodium, Iridium, or Palladium) incorporating this amine or its derivatives. These new catalytic systems could then be tested in a variety of asymmetric transformations. The steric bulk of the tert-butyl group could be instrumental in creating a highly selective chiral pocket around the metal center, potentially leading to high enantioselectivity in reactions that are challenging for existing catalysts.

| Asymmetric Reaction Type | Potential Metal Catalyst | Role of Chiral Ligand |

| Hydrogenation | Rhodium, Iridium, Ruthenium | Controls the facial selectivity of H₂ addition to a prochiral olefin or ketone. |

| C-H Activation/Functionalization | Palladium, Rhodium | Directs the metal to a specific C-H bond and controls the stereochemistry of the new C-C or C-X bond. nih.gov |

| Cyclopropanation | Copper, Rhodium | Dictates the enantioselectivity of carbene transfer to an alkene. capes.gov.brorganic-chemistry.org |

| Allylic Alkylation | Palladium | Influences the stereochemical outcome of nucleophilic attack on a π-allyl-palladium intermediate. |

| Reductive Amination | Iridium, Ruthenium | Creates a chiral environment for the reduction of an imine intermediate. |

This table outlines potential applications for catalysts derived from chiral amine ligands like this compound.

Chemoenzymatic Approaches for Stereoselective Synthesis and Resolution

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. researchgate.net Enzymes operate under mild conditions with high stereoselectivity, reducing the environmental impact of chemical production. rsc.org For the synthesis of chiral amines like this compound, two classes of enzymes are particularly promising: ω-transaminases (ω-TAms) and amine dehydrogenases (AmDHs). rsc.orgnih.gov

Future research will likely focus on applying these enzymes to produce specific enantiomers of this compound. An ω-TAm could be used to asymmetrically convert a precursor like 2-tert-butylcyclopentan-1-one (B2486883) into the desired chiral amine with high enantiomeric excess. nih.govrsc.org Researchers have successfully used ω-TAms for the amination of various cyclic ketones, demonstrating their potential for this substrate class. nih.govrsc.orgresearchgate.net Alternatively, AmDHs offer a highly atom-efficient route, using ammonia (B1221849) directly as the amine source and generating only water as a byproduct. rsc.orgnih.govrsc.org Engineered AmDHs have shown a broad substrate scope, and identifying or evolving an enzyme active on 2-tert-butylcyclopentan-1-one is a viable research goal. rsc.org

| Enzyme Class | Precursor Substrate | Amine Donor | Key Advantages | Research Goal for Target Compound |

| ω-Transaminase (ω-TAm) | 2-tert-butylcyclopentan-1-one | Isopropylamine, Alanine | High enantioselectivity; well-studied for ketones. nih.govrsc.org | Screen a library of (R)- and (S)-selective ω-TAms for activity and selectivity. nih.gov |

| Amine Dehydrogenase (AmDH) | 2-tert-butylcyclopentan-1-one | Ammonia | Excellent atom economy; water is the only byproduct. nih.govrsc.org | Engineer an AmDH via directed evolution for high conversion and stereoselectivity. rsc.orgresearchgate.net |

| Lipase | Racemic this compound | Acyl donor (e.g., ethyl acetate) | Kinetic resolution of a racemic mixture. | Develop a continuous flow resolution process using an immobilized lipase. nih.gov |

This table summarizes potential chemoenzymatic strategies for the stereoselective synthesis of this compound.

Advanced Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, where reactions are performed in continuously flowing streams through reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.comdrreddys.com These benefits are particularly valuable for the production of active pharmaceutical ingredients (APIs) and complex intermediates. nih.govbeilstein-journals.orgacs.org

A future research direction would be to translate a multi-step synthesis of this compound into a fully integrated, continuous flow process. acs.org Each step, from the formation of the cyclopentanone precursor to the final reductive amination and purification, could be performed in a sequence of connected flow reactors. mdpi.com This "telescoped" approach avoids the isolation and purification of intermediates, drastically reducing waste and production time. acs.org The use of packed-bed reactors with immobilized catalysts or enzymes (such as the lipases or transaminases mentioned in 7.3) is a key enabling technology for multi-step flow synthesis. nih.govrsc.org

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |

| Safety | Handling of large volumes of hazardous materials; risk of thermal runaway. | Small reactor volumes contain hazardous intermediates at any given time, improving safety. mdpi.com | Enhanced safety profile. |

| Heat Transfer | Limited by surface-area-to-volume ratio. | High surface-area-to-volume ratio allows for precise temperature control. | Superior process control. |

| Scalability | Challenging; often requires re-optimization. | Achieved by running the system for a longer duration ("scaling out"). | Simplified and faster scale-up. |

| Process Control | Variables can fluctuate throughout the vessel. | Precise control over residence time, temperature, and mixing. drreddys.com | Higher consistency and yield. |

| Integration | Intermediate isolation and purification required between steps. | Steps can be "telescoped" together without manual handling. acs.org | Increased efficiency and reduced waste. |

This table highlights the key differences and advantages of applying flow chemistry to chemical synthesis.

Machine Learning and AI-Driven Design of this compound Transformations

| Step | Description | AI/ML Tool | Objective |

| 1. Define Parameter Space | Identify key reaction variables (e.g., catalyst, ligand, solvent, temperature, concentration). | Chemical knowledge, Design of Experiments (DoE). | Establish the boundaries for the optimization. |

| 2. Initial Experiments | Run a small, diverse set of initial reactions. | Latin Hypercube Sampling or DoE. | Provide the initial data to train the ML model. |

| 3. Model & Predict | The algorithm builds a statistical model of the reaction landscape based on existing data. | Gaussian Process Regression (core of Bayesian Optimization). | Predict the outcome (e.g., yield) for all untested conditions. youtube.com |

| 4. Acquire & Suggest | The algorithm suggests the next experiment most likely to improve the outcome or reduce uncertainty. | Acquisition Function (e.g., Expected Improvement). | Intelligently guide the experimental campaign. |

| 5. Experiment & Iterate | The suggested experiment is performed (often by an automated robot) and the result is fed back into the model. | Automated synthesis platform. | The model is updated, and the cycle repeats from Step 3 until an optimum is reached. mdpi.com |

Q & A

Q. What in vitro models are optimal for studying the compound's interaction with neurological targets?

- Methodological Answer :

- Use primary neuronal cultures (e.g., rat cortical neurons) for electrophysiology (patch-clamp) to assess ion channel modulation.

- Employ SH-SY5Y neuroblastoma cells for dopamine receptor binding assays (radioligand displacement with [³H]-spiperone).

- Validate target engagement via Western blotting (e.g., phosphorylation of CREB or ERK1/2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.